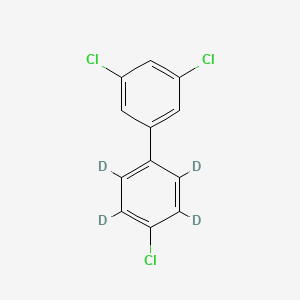

3,4',5-Trichloro-1,1'-biphenyl-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C12H7Cl3 |

|---|---|

Poids moléculaire |

261.6 g/mol |

Nom IUPAC |

1-chloro-2,3,5,6-tetradeuterio-4-(3,5-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H7Cl3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H/i1D,2D,3D,4D |

Clé InChI |

SYSBNFJJSJLZMM-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)Cl |

Origine du produit |

United States |

Foundational & Exploratory

what is 3,4',5-Trichloro-1,1'-biphenyl-d4

An In-depth Technical Guide to 3,4',5-Trichloro-1,1'-biphenyl-d4

This technical guide provides a comprehensive overview of this compound, a deuterated polychlorinated biphenyl (B1667301) (PCB) congener. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds in their work. This document details the compound's chemical properties, primary applications, and a generalized experimental protocol for its use.

Introduction

This compound is the deuterium-labeled form of 3,4',5-Trichloro-1,1'-biphenyl (PCB 38).[1][2] Stable heavy isotopes of elements like hydrogen are incorporated into molecules primarily for use as tracers or internal standards in quantitative analytical techniques.[1][2][3] The key advantage of using a deuterated standard is that it is chemically almost identical to its non-deuterated counterpart, meaning it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by mass spectrometry. This makes this compound an invaluable tool for accurately quantifying the parent compound, PCB 38, in various matrices.

Chemical and Physical Properties

The physicochemical properties of this compound are very similar to its non-deuterated analog. The primary difference is its molecular weight, which is increased by the mass of the deuterium (B1214612) atoms.

Table 1: Physicochemical Properties

| Property | 3,4',5-Trichloro-1,1'-biphenyl (PCB 38) | This compound | Data Source(s) |

| Molecular Formula | C₁₂H₇Cl₃ | C₁₂H₃D₄Cl₃ | [3][4] |

| Molecular Weight | 257.54 g/mol | Approx. 261.57 g/mol | [3][4] |

| CAS Number | 53555-66-1 | Not explicitly found, but a similar compound (3,4,4'-Trichloro-1,1'-biphenyl-d4) is 1276197-27-3 | [3][4] |

| Appearance | Typically a solid or oil | Typically a solid or oil | Inferred |

| Primary Application | Analyte in environmental and biological samples | Internal standard for quantitative analysis | [1][2][3] |

Core Applications in Research and Analysis

The primary and critical application of this compound is its use as an internal standard in quantitative mass spectrometry-based analyses, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

In these applications, a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process. This standard then experiences the same conditions as the native analyte (the non-deuterated PCB 38) throughout extraction, cleanup, and injection. By comparing the signal intensity of the analyte to the known concentration of the internal standard, a precise quantification of the analyte can be achieved, correcting for any sample loss during preparation or variations in instrument response.

Experimental Protocols

While specific protocols vary depending on the sample matrix and instrumentation, a general workflow for the use of this compound as an internal standard in the analysis of environmental samples is outlined below.

Generalized Protocol for PCB Analysis using an Internal Standard

-

Sample Preparation:

-

A known mass or volume of the sample (e.g., soil, water, tissue) is accurately measured.

-

A precise and known amount of this compound solution is added to the sample. This is known as "spiking".

-

-

Extraction:

-

The target analytes, along with the internal standard, are extracted from the sample matrix using an appropriate solvent (e.g., dichloromethane, hexane) and technique (e.g., sonication, Soxhlet extraction, solid-phase extraction).[5]

-

-

Cleanup:

-

The extract is subjected to a cleanup procedure to remove interfering co-extracted substances. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).[5]

-

-

Concentration and Solvent Exchange:

-

The cleaned extract is concentrated to a smaller, precise volume. The solvent may be exchanged to one that is more compatible with the analytical instrument.

-

-

Instrumental Analysis (GC-MS):

-

A small volume of the final extract is injected into the GC-MS system.

-

The gas chromatograph separates the compounds based on their volatility and interaction with the GC column. The deuterated standard will have a very similar retention time to the native analyte.

-

The mass spectrometer detects the separated compounds. It is programmed to monitor specific ions for both the native PCB 38 and the deuterated internal standard.

-

-

Quantification:

-

The concentration of the native PCB 38 in the sample is calculated by comparing the peak area of its characteristic ions to the peak area of the characteristic ions of the known amount of the this compound internal standard.

-

Data Presentation

The primary quantitative data associated with the use of this compound is generated during mass spectrometric analysis. Below is a representative table of the kind of data that would be collected.

Table 2: Representative GC-MS Data Parameters

| Compound | Retention Time (min) | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |

| 3,4',5-Trichloro-1,1'-biphenyl | ~15.2 | 256 | 258, 186 |

| This compound | ~15.2 | 260 | 262, 190 |

Note: Retention times and specific ions are illustrative and will vary based on the specific GC column and MS instrument conditions.

Conclusion

This compound is a highly specialized chemical compound with a critical role in analytical chemistry. Its utility as an internal standard allows for the precise and accurate quantification of its non-deuterated counterpart, PCB 38, in complex matrices. This is essential for environmental monitoring, food safety analysis, and toxicological research, where accurate data is paramount for assessing risk and ensuring regulatory compliance. The principles of its application are fundamental to modern quantitative analytical science.

References

A Technical Guide to the Chemical Properties of 3,4',5-Trichloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical and physical properties of 3,4',5-Trichloro-1,1'-biphenyl-d4, a deuterated analog of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 38. This technical guide is intended for use by professionals in research and development who require precise information for analytical applications, particularly in mass spectrometry-based quantification and metabolic studies.

Core Chemical Properties

This compound is the deuterium-labeled form of 3,4',5-Trichloro-1,1'-biphenyl.[1][2] The incorporation of stable heavy isotopes is primarily for its use as a tracer or an internal standard in quantitative analyses.[1][2] Deuteration can potentially affect the pharmacokinetic and metabolic profiles of molecules, a factor that is critical during drug development and toxicological assessments.[1][2]

The core properties of the deuterated compound and its non-deuterated parent compound (PCB 38) are summarized below for direct comparison.

Data Presentation: General Properties

| Property | This compound | 3,4',5-Trichloro-1,1'-biphenyl (Parent Compound) |

| Chemical Formula | C₁₂H₃D₄Cl₃[2] | C₁₂H₇Cl₃[3][4] |

| Molecular Weight | 261.57 g/mol [2] | 257.543 g/mol [3][4] |

| CAS Number | 1276197-48-8[2] | 53555-66-1[3][4] |

| Synonyms | N/A | PCB 38[3][4] |

| SMILES | ClC1=CC(Cl)=CC(C2=C([2H])C([2H])=C(C([2H])=C2[2H])Cl)=C1[2] | c1cc(ccc1)c2cc(c(c(c2)Cl)Cl)Cl |

| InChIKey | BSFZSQRJGZHMMV-UHFFFAOYSA-N (for parent)[3][4] | BSFZSQRJGZHMMV-UHFFFAOYSA-N[3][4] |

Data Presentation: Physicochemical Properties

Synthesis and Analysis

Synthetic Approach

While a specific protocol for this compound was not detailed in the search results, the synthesis of polychlorinated biphenyls and their analogs often involves cross-coupling reactions. A common and efficient method for creating the biphenyl core structure is the Suzuki-Miyaura coupling, which joins an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. For this specific molecule, a likely route would involve coupling a deuterated chlorinated phenylboronic acid with a corresponding trichlorobenzene derivative.

Analytical Applications and Protocols

The primary application of this compound is as an internal standard for the precise quantification of the parent compound and related PCBs in various matrices.[2] Its utility extends to NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[2]

General Experimental Protocol: Quantification of PCBs using GC-MS with an Internal Standard

This protocol describes a generalized workflow for using this compound as an internal standard.

-

Sample Preparation:

-

Accurately weigh or measure the sample matrix (e.g., soil, water, biological tissue).

-

Homogenize the sample as required.

-

-

Internal Standard Spiking:

-

Add a precise and known amount of this compound solution in a suitable solvent (e.g., hexane, isooctane) to the sample. This is a critical step to correct for analyte loss during extraction and cleanup.

-

-

Extraction:

-

Perform solvent extraction appropriate for the matrix and target analytes. Common techniques include liquid-liquid extraction for aqueous samples or Soxhlet extraction for solid samples.

-

-

Cleanup:

-

The raw extract is often passed through a silica (B1680970) gel or Florisil column to remove interfering co-extractable compounds. The choice of adsorbent and elution solvents is optimized to isolate the PCB fraction.

-

-

Concentration:

-

The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume, typically 1 mL.

-

-

GC-MS Analysis:

-

Inject an aliquot of the final extract into a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions: Use a capillary column (e.g., HP-5ms) with a suitable temperature program to separate the PCB congeners.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the native analyte (e.g., m/z for PCB 38) and the deuterated internal standard (e.g., m/z for this compound).

-

-

Quantification:

-

Calculate the concentration of the target analyte based on the ratio of its peak area to the peak area of the internal standard, using a previously established calibration curve.

-

Mandatory Visualizations

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound and its deuterated analog.

Experimental Workflow Diagram

This diagram outlines the typical analytical workflow for using the deuterated compound as an internal standard.

Contextual Signaling Pathway

Polychlorinated biphenyls are known to exert biological effects through various mechanisms. Dioxin-like PCBs can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a key regulator of xenobiotic metabolism and a mediator of toxic effects. The diagram below provides a simplified overview of this pathway.

References

In-Depth Technical Guide on 3,4',5-Trichloro-1,1'-biphenyl-d4: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4',5-Trichloro-1,1'-biphenyl-d4, a deuterated analog of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 39. This document details its chemical structure, and physicochemical properties, and explores its primary application as an internal standard in the analytical quantification of PCBs. Furthermore, it delves into the metabolic pathways of the parent compound, 3,4',5-trichlorobiphenyl (B1584070), offering insights into its biotransformation.

Chemical Structure and Formula

This compound is a synthetic compound where four hydrogen atoms on one of the phenyl rings of 3,4',5-trichlorobiphenyl have been replaced with deuterium (B1214612) atoms. The precise location of the deuterium atoms is on the phenyl ring that is not substituted with the two chlorine atoms at positions 3 and 5.

Based on the available information, the deuteration pattern is at the 2', 3', 5', and 6' positions of the biphenyl backbone. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.

Molecular Formula: C₁₂H₃D₄Cl₃[1]

SMILES: ClC1=CC(Cl)=CC(C2=C([2H])C([2H])=C(C([2H])=C2[2H])Cl)=C1[1]

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in analytical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 261.57 g/mol | [1] |

| CAS Number | 1276197-48-8 | [1] |

| Appearance | Solid (assumed) | |

| Solubility | Soluble in organic solvents |

Application as an Internal Standard in Analytical Methods

Due to its structural similarity to native PCBs and its distinct mass-to-charge ratio, this compound is an excellent internal standard for the quantification of PCBs in various matrices, such as environmental and biological samples. The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and cleanup, as well as for variations in instrument response.

Experimental Protocol: GC-MS/MS Analysis of PCBs

The following is a representative experimental protocol for the analysis of PCBs in environmental samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) with a deuterated internal standard.

3.1.1. Sample Preparation

-

Extraction: A known weight of the solid sample (e.g., soil, sediment) or volume of a liquid sample is spiked with a known amount of this compound solution. The sample is then extracted using an appropriate solvent system, such as hexane/acetone, via methods like Soxhlet extraction or accelerated solvent extraction (ASE).

-

Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering co-extracted substances. This may involve techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) using silica (B1680970) gel or Florisil.

-

Concentration: The cleaned extract is concentrated to a small volume under a gentle stream of nitrogen.

3.1.2. GC-MS/MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used for the separation of PCB congeners.

-

Injector: Splitless injection is commonly employed to maximize the transfer of analytes to the column.

-

Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the various PCB congeners.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native PCBs and the deuterated internal standard.

-

3.1.3. Quantification

The concentration of each PCB congener in the sample is determined by comparing the peak area of its characteristic MRM transition to the peak area of the MRM transition of the this compound internal standard. A calibration curve is generated using standards containing known concentrations of the target PCBs and a constant concentration of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of PCBs using a deuterated internal standard.

Metabolic Pathways of 3,4',5-Trichlorobiphenyl

The biotransformation of polychlorinated biphenyls is a critical area of study in toxicology and drug metabolism. The metabolism of 3,4',5-trichlorobiphenyl, the non-deuterated parent compound, primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.

The initial and most significant metabolic step is hydroxylation , where a hydroxyl group (-OH) is introduced into the biphenyl structure. This reaction increases the polarity of the molecule, facilitating its excretion. The position of hydroxylation is influenced by the chlorine substitution pattern.

Following hydroxylation, the resulting hydroxylated PCBs (OH-PCBs) can undergo further biotransformation through conjugation reactions . These include:

-

Glucuronidation: The addition of a glucuronic acid moiety, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs).

These conjugation reactions further increase the water solubility of the metabolites, promoting their elimination from the body. In some cases, the hydroxylated metabolites can undergo further oxidation to form dihydroxy-PCBs and quinones, which can be more reactive and potentially more toxic.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathway of 3,4',5-trichlorobiphenyl.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of polychlorinated biphenyls in complex matrices. Its well-defined structure and physicochemical properties make it an ideal internal standard for mass spectrometry-based analytical methods. Understanding the metabolic fate of the parent compound, 3,4',5-trichlorobiphenyl, is crucial for assessing its toxicological profile and the potential impact of its metabolites. This technical guide provides a foundational understanding of this important deuterated compound for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development.

References

An In-depth Technical Guide to 3,4',5-Trichloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4',5-Trichloro-1,1'-biphenyl-d4, a deuterated internal standard crucial for the accurate quantification of its parent polychlorinated biphenyl (B1667301) (PCB) congener, PCB 39. This document details its physicochemical properties, synthesis methodologies, analytical applications, and the toxicological relevance of the parent compound, offering a vital resource for professionals in environmental science, toxicology, and drug development.

Physicochemical Properties

This compound is the deuterium-labeled form of 3,4',5-Trichloro-1,1'-biphenyl (PCB 39). The incorporation of deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the native compound in mass spectrometry-based analytical techniques. It is primarily used as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Table 1: Physicochemical Data of this compound and its Parent Compound

| Property | This compound | 3,4',5-Trichloro-1,1'-biphenyl (PCB 39) |

| CAS Number | 1276197-48-8 | 38444-88-1[2] |

| Molecular Formula | C₁₂H₃D₄Cl₃ | C₁₂H₇Cl₃[2] |

| Molecular Weight | 261.57 g/mol | 257.5 g/mol [2] |

| IUPAC Name | 1,3-dichloro-5-(4-chlorophenyl-2,3,5,6-d4)benzene | 1,3-dichloro-5-(4-chlorophenyl)benzene[2] |

| Synonyms | PCB 39-d4 | PCB 39[2] |

Synthesis of Polychlorinated Biphenyls

The synthesis of specific PCB congeners, including isotopically labeled standards, has evolved from less selective methods like direct chlorination to more precise and higher-yield techniques. The Suzuki coupling reaction is a modern, versatile, and highly selective method for creating the biphenyl structure from a boronic acid and an organohalide, catalyzed by a palladium complex.[3][4][5][6] This method allows for the controlled synthesis of specific PCB congeners, including the introduction of deuterium labels on one of the aromatic rings.

A general workflow for the synthesis of a deuterated PCB congener like this compound via a Suzuki coupling reaction is outlined below. This involves the coupling of a deuterated phenylboronic acid with a chlorinated bromobenzene (B47551) or vice versa.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,4',5-Trichlorobiphenyl | C12H7Cl3 | CID 38038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Biphenyl Compounds in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced scientific research, precision and reliability are paramount. Deuterated biphenyl (B1667301) compounds, molecules in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have emerged as powerful tools across a spectrum of disciplines. From enhancing the accuracy of analytical measurements to providing deeper insights into reaction mechanisms and improving the properties of novel materials, the applications of these isotopically labeled compounds are both profound and diverse. This technical guide delves into the core purposes of deuterated biphenyl compounds in research, offering a comprehensive overview of their applications, detailed experimental methodologies, and quantitative data to support their efficacy.

Core Applications of Deuterated Biphenyl Compounds

The unique properties of deuterium, primarily its greater mass compared to protium (B1232500) (¹H), give rise to the varied applications of deuterated biphenyls. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is a key factor influencing reaction rates and molecular stability.

Internal Standards in Mass Spectrometry

Deuterated biphenyls are extensively used as internal standards in quantitative analysis by mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Their utility stems from their chemical identity to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer.[1] This co-elution is critical for correcting variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantification.[2]

A prime example is the environmental analysis of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[3] Due to the complexity of environmental matrices, accurate quantification of PCBs is challenging. The use of deuterated PCB congeners as internal standards is a standard quality assurance step that provides information on analyte recovery throughout the isolation process and ensures sample-to-sample comparability.[4][5]

Table 1: Comparison of Analytical Performance With and Without Deuterated Internal Standards

| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard |

| Accuracy | Can vary significantly due to matrix effects | High accuracy, typically within 84-119% of the true value[6] |

| Precision (RSD) | Higher variability | Low variability, with Relative Standard Deviations (RSDs) often <19%[6] |

| Limit of Detection (LOD) | Dependent on instrument sensitivity | Improved sensitivity, with LODs in the low pg/mL range[6] |

Experimental Protocol: Quantitative Analysis of PCBs in Environmental Samples using GC-MS/MS with Deuterated Internal Standards

This protocol outlines a general procedure for the analysis of PCBs in a solid matrix like soil or sediment.

1. Sample Preparation and Extraction:

- A known weight of the dried and homogenized sample is mixed with a surrogate standard mixture containing deuterated PCB congeners.

- The sample is extracted using an accelerated solvent extraction (ASE) system with a suitable solvent like hexane (B92381) or a hexane/acetone mixture.

- The extract is then concentrated using an evaporator.

2. Extract Cleanup:

- The concentrated extract is passed through a cleanup column containing activated silica (B1680970) gel or Florisil to remove interfering compounds.

- The column is eluted with an appropriate solvent to collect the PCB fraction.

3. GC-MS/MS Analysis:

- An internal standard, such as deuterated PCB 30 (2,4,6-trichlorobiphenyl-d5), is added to the final extract before injection.[5]

- The sample is injected into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

- The GC separates the different PCB congeners based on their boiling points and retention times.

- The MS/MS is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native and deuterated PCBs.

4. Quantification:

- Calibration curves are generated by analyzing standards containing known concentrations of native PCBs and a constant concentration of the deuterated internal standard.

- The concentration of each PCB congener in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard, interpolated from the calibration curve.

Workflow for PCB Analysis using Deuterated Internal Standards

Caption: Workflow for the quantitative analysis of PCBs using deuterated internal standards.

Probing the Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[7] Because the C-D bond is stronger than the C-H bond, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound.[8] This phenomenon is a powerful tool for elucidating reaction mechanisms.[9] By strategically placing deuterium atoms at different positions in a biphenyl molecule, researchers can determine which C-H bonds are broken in the rate-determining step of a reaction. A significant primary KIE (typically kH/kD between 2 and 7) indicates that the C-H bond at the labeled position is cleaved in the rate-limiting step.[9]

Table 2: Typical Kinetic Isotope Effect (KIE) Values and Their Interpretation

| kH/kD Value | Interpretation |

| > 2 | Significant primary KIE; C-H bond cleavage is likely the rate-determining step.[9] |

| 1 - 2 | Small primary or secondary KIE; C-H bond cleavage may be partially rate-limiting, or changes in hybridization/sterics are occurring at the labeled position.[9] |

| ~ 1 | No significant KIE; C-H bond cleavage is not involved in the rate-determining step.[9] |

The Principle of the Kinetic Isotope Effect

Caption: Energy profile illustrating the kinetic isotope effect.

Enhancing Metabolic Stability in Drug Development

In drug metabolism, cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds as a primary clearance pathway.[10][11] By strategically replacing a hydrogen atom at a metabolically vulnerable position on a biphenyl-containing drug candidate with deuterium, the rate of metabolism at that site can be significantly reduced due to the KIE.[8][12] This "metabolic switching" can lead to:

-

Increased drug half-life: Slower metabolism results in a longer duration of action.[8]

-

Reduced dosing frequency: This can improve patient compliance.[8]

-

Improved safety profile: Minimizing the formation of potentially toxic metabolites.[8]

-

Increased overall drug exposure. [13]

Deuterated drugs are a growing area of pharmaceutical research, with several deuterated compounds having received regulatory approval.[14][15]

Cytochrome P450 Metabolism of Biphenyl

Caption: Simplified metabolic pathway of biphenyl via cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol is used to assess the metabolic stability of a deuterated biphenyl-containing compound compared to its non-deuterated counterpart.

1. Materials:

- Test compounds (deuterated and non-deuterated).

- Human liver microsomes (HLMs).

- NADPH regenerating system.

- Phosphate (B84403) buffer (pH 7.4).

- Acetonitrile (B52724) with an internal standard (for quenching and analysis).

- Incubator/shaking water bath (37°C).

- LC-MS/MS for analysis.

2. Procedure:

- Pre-incubate the test compounds with HLMs in phosphate buffer at 37°C.

- Initiate the metabolic reaction by adding the NADPH regenerating system.

- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

- Centrifuge the quenched samples to precipitate proteins.

- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

- Plot the natural logarithm of the percentage of the remaining parent compound versus time.

- The slope of the linear regression of this plot gives the elimination rate constant (k).

- The in vitro half-life (t₁/₂) is calculated as 0.693/k.

- Compare the half-lives of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.

Advanced Materials: Liquid Crystals and Neutron Scattering

Deuterated biphenyls play a crucial role in the development of advanced materials, particularly liquid crystals (LCs). The substitution of hydrogen with deuterium can lead to significant improvements in the physicochemical properties of LCs.[16][17]

-

Reduced Infrared Absorption: Deuteration shifts the vibrational frequencies of C-H bonds to lower energies, which can significantly reduce parasitic absorption in the near-infrared (NIR) and mid-wavelength infrared (MWIR) regions.[16] This makes deuterated LCs promising materials for applications in optical communications and other NIR/MWIR devices.[16]

-

Enhanced Photochemical Stability: The stronger C-D bond makes deuterated LCs more resistant to degradation by UV radiation compared to their non-deuterated counterparts.[17]

-

Altered Mesomorphic Properties: Deuteration can subtly alter the phase transition temperatures and ranges of liquid crystalline phases.[16][18]

Table 3: Physicochemical Properties of a Deuterated vs. Non-Deuterated Biphenyl-based Liquid Crystal

| Property | Non-Deuterated Analog | Deuterated Analog |

| Crystal to Nematic Transition (°C) | 98.8 | Lower by 1-3 °C[16][18] |

| Nematic to Isotropic Transition (°C) | 87.6 | Higher by 1-3 °C[16][18] |

| NIR Absorption | Higher | Significantly Reduced[16] |

| UV Stability | Lower | Enhanced[17] |

In neutron scattering , the large difference in the neutron scattering length between hydrogen (-3.74 fm) and deuterium (+6.67 fm) is exploited to study the structure and dynamics of materials.[9] By selectively deuterating components of a biphenyl-containing system, such as a liquid crystal or a polymer blend, researchers can use neutron scattering techniques like small-angle neutron scattering (SANS) to highlight specific parts of the structure and gain detailed insights that are not accessible with other methods.[9]

Experimental Setup for Neutron Scattering on Liquid Crystals

Caption: A schematic of a typical neutron scattering experiment for studying liquid crystals.

NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are essential for dissolving the analyte without producing overwhelming solvent signals in the ¹H NMR spectrum.[19] While deuterated biphenyls themselves are the subject of NMR studies to elucidate their structure, the use of deuterated solvents is a fundamental application of deuteration in this field.[20][21] Furthermore, the analysis of deuterated biphenyl compounds by ¹H, ²H, and ¹³C NMR allows for the precise determination of the sites and extent of deuterium incorporation.[22]

Experimental Protocol: NMR Analysis of a Deuterated Biphenyl Compound

1. Sample Preparation:

- Dissolve 5-10 mg of the deuterated biphenyl compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Acquire a ¹H NMR spectrum to identify and integrate the signals of the remaining protons.

- The reduction in the integral of a signal corresponding to a specific proton position compared to a non-deuterated reference signal provides a quantitative measure of deuteration at that site.

3. ²H NMR Spectroscopy:

- Acquire a ²H NMR spectrum to directly observe the deuterium nuclei. This confirms the positions of deuteration.

4. ¹³C NMR Spectroscopy:

- Acquire a proton-decoupled ¹³C NMR spectrum to analyze the carbon backbone. Deuteration can cause small upfield shifts in the chemical shifts of adjacent carbons (isotope effect) and can lead to splitting of the carbon signals due to ¹³C-²H coupling, providing further confirmation of deuteration.

Conclusion

Deuterated biphenyl compounds are far more than simple isotopic variations of their hydrogenous counterparts. They are sophisticated tools that empower researchers to achieve higher levels of accuracy in analytical measurements, unravel complex reaction mechanisms, design more effective and safer pharmaceuticals, and develop advanced materials with tailored properties. As synthetic methodologies for deuteration become more refined and accessible, the scope of applications for these remarkable compounds is set to expand even further, promising new discoveries and innovations across the scientific landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]

- 12. reagecon.com [reagecon.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. mdpi.com [mdpi.com]

- 15. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. benchchem.com [benchchem.com]

Technical Guide: Safety and Handling of 3,4',5-Trichloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4',5-Trichloro-1,1'-biphenyl-d4 is a deuterated form of 3,4',5-Trichlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) class of compounds. Due to its isotopic labeling, it serves as a valuable internal standard for the quantitative analysis of PCBs in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of deuterated standards is a standard practice in analytical chemistry to improve the accuracy and precision of measurements.

This guide provides an in-depth overview of the safety, handling, and toxicological information relevant to this compound, primarily based on data for its non-deuterated counterpart and the broader class of trichlorobiphenyls.

Hazard Identification and Classification

The hazard classification for 3,4',5-Trichloro-1,1'-biphenyl is based on the non-deuterated form. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation. |

| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life. |

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to its non-deuterated analog.

| Property | Value |

| Molecular Formula | C₁₂H₃D₄Cl₃ |

| Molecular Weight | 261.57 g/mol |

| Appearance | Solid |

| Storage Temperature | Room temperature |

Toxicological Information

Polychlorinated biphenyls are a well-studied class of persistent organic pollutants with a range of toxic effects. The toxicity of individual PCB congeners can vary depending on the number and position of chlorine atoms.

Acute Effects:

-

Oral: Harmful if swallowed.

-

Inhalation: May cause irritation to the respiratory tract.

-

Dermal: May cause skin irritation.

-

Eye: Causes serious eye irritation.

Chronic Effects: Chronic exposure to PCBs has been associated with a variety of health problems, including:

-

Dermal effects such as chloracne.

-

Liver damage.

-

Endocrine disruption.

-

Neurotoxicity, with some studies suggesting an association with decreased IQ and other neurobehavioral effects.[1]

-

Carcinogenicity: PCBs are considered to be probable human carcinogens by the International Agency for Research on Cancer (IARC).[1]

Mechanism of Toxicity: The toxicity of many PCBs is mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] Binding of certain PCB congeners to the AhR can lead to a cascade of downstream events, including the induction of cytochrome P450 enzymes and disruption of cellular processes.[2] PCB metabolites may also induce DNA strand breaks, contributing to cellular injury. Some PCBs and their metabolites can also induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[3]

A study on 2,4,4′-Trichlorobiphenyl in rats established a No-Observable-Adverse-Effect Level (NOAEL) based on a 90-day dietary exposure study.

| Study Parameter | Value | Species |

| NOAEL | 0.5 ppm in diet (36 µg/kg body weight/day) | Rat |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| In Case of Skin Contact | Wash with plenty of soap and water. |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke when using this product.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.

Storage:

-

Store in a well-ventilated place.

-

Keep container tightly closed.

-

Store at room temperature.

Exposure Controls and Personal Protection

Engineering Controls:

-

Work in a well-ventilated area. A certified chemical fume hood is recommended for handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. PCBs are persistent environmental pollutants and require special disposal procedures.

Environmental Fate

Trichlorobiphenyls are persistent in the environment and can bioaccumulate in the food chain.[4][5] They are resistant to biodegradation, with half-lives in soil that can range from 150 to 510 days.[6] Due to their persistence and potential for long-range transport, release to the environment should be strictly avoided.

Experimental Protocols

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

General Analytical Protocol for Use as an Internal Standard

This compound is used as an internal standard to correct for variations in sample extraction, cleanup, and instrumental analysis. A general protocol for its use in GC-MS analysis is as follows:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or isooctane) at a certified concentration.

-

Prepare a series of calibration standards containing known concentrations of the target PCB congeners and a constant, known concentration of the deuterated internal standard.

-

-

Sample Preparation:

-

Accurately weigh or measure the environmental or biological sample.

-

Spike the sample with a known amount of the this compound internal standard solution prior to extraction.

-

Perform the appropriate extraction and cleanup procedures for the sample matrix to isolate the PCBs. Common extraction techniques include Soxhlet extraction or pressurized liquid extraction, and cleanup may involve gel permeation chromatography or silica (B1680970) gel chromatography.[7]

-

-

Instrumental Analysis:

-

Analyze the calibration standards and the prepared sample extracts by GC-MS. The GC separates the different PCB congeners, and the MS detects and quantifies them.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and the internal standard.

-

-

Quantification:

-

For each calibration standard, calculate the response factor (RF) for each target PCB congener relative to the internal standard.

-

Analyze the sample extract and determine the concentration of each target PCB congener using the average RF from the calibration curve and the known concentration of the internal standard added to the sample.

-

Signaling Pathways

General Toxicological Pathway of Dioxin-like PCBs

The following diagram illustrates the general mechanism of toxicity for dioxin-like PCBs, which includes 3,4',5-Trichlorobiphenyl, through the aryl hydrocarbon receptor (AhR) signaling pathway.

Caption: General mechanism of toxicity for dioxin-like PCBs via the AhR signaling pathway.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Mechanisms of the biological effects of PCBs, polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms involved in the toxic effects of polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fate of 2,5,4'-trichlorobiphenyl in outdoor ponds and its uptake via the food chain compared with direct uptake via the gills in grass carp and rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Trichlorobiphenyl-d4

This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated trichlorobiphenyls, with a focus on 2,4,4'-Trichlorobiphenyl-2',3',5',6'-d4 and 2,3,4'-Trichlorobiphenyl-d4. These isotopically labeled compounds are crucial as internal standards in analytical chemistry for the accurate quantification of their non-deuterated counterparts, which are persistent environmental pollutants. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Trichlorobiphenyls are a subgroup of polychlorinated biphenyls (PCBs), a class of synthetic organic chemicals that were once widely used in industrial applications. Due to their environmental persistence and adverse health effects, their production was banned in many countries.[1] Deuterated analogs, such as trichlorobiphenyl-d4, are essential for the precise measurement of PCB levels in various environmental and biological matrices. The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass spectrometric signature, allowing for accurate quantification by isotope dilution methods.

Physicochemical Characteristics

The physical and chemical properties of trichlorobiphenyl-d4 are very similar to their non-deuterated parent compounds. The primary difference is the higher molecular weight due to the presence of deuterium. The following tables summarize the key physicochemical data for 2,4,4'-Trichlorobiphenyl-d4 and its non-deuterated form, as well as for 2,3,4'-Trichlorobiphenyl. Specific experimental data for 2,3,4'-Trichlorobiphenyl-d4 is limited; therefore, data for the non-deuterated congener is provided as a close approximation.

Table 1: Physical and Chemical Properties of 2,4,4'-Trichlorobiphenyl-d4 and related compounds

| Property | 2,4,4'-Trichlorobiphenyl-2',3',5',6'-d4 | 2,4,4'-Trichlorobiphenyl |

| CAS Number | 1219799-32-2[2][3] | 7012-37-5[4][5] |

| Molecular Formula | C₁₂H₃D₄Cl₃[3] | C₁₂H₇Cl₃[4][5] |

| Molecular Weight | 261.57 g/mol [3] | 257.54 g/mol [4][5] |

| Appearance | Off-White Solid[3] | Crystalline solid |

| Melting Point | Data not available | 98-100 °C |

| Boiling Point | Data not available | 340-360 °C (estimated) |

| Water Solubility | Very low (estimated) | 0.04 mg/L at 25 °C |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.6 (computed)[2] | 5.73 |

| Vapor Pressure | Data not available | 1.2 x 10⁻⁴ mmHg at 25 °C |

Table 2: Physical and Chemical Properties of 2,3,4'-Trichlorobiphenyl and its deuterated analog

| Property | 2,3,4'-Trichlorobiphenyl-d4 | 2,3,4'-Trichlorobiphenyl |

| CAS Number | Data not available | 38444-85-8[6] |

| Molecular Formula | C₁₂H₃D₄Cl₃ | C₁₂H₇Cl₃[6] |

| Molecular Weight | ~261.57 g/mol (calculated) | 257.5 g/mol [6][7] |

| Appearance | Data not available | Crystalline solid[8] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Water Solubility | Very low (estimated) | Data not available |

| Log K_ow_ (Octanol-Water Partition Coefficient) | ~5.4 (estimated from non-deuterated) | 5.4 (computed)[6] |

| Vapor Pressure | Data not available | Data not available |

Experimental Protocols

Accurate determination of the physicochemical properties of trichlorobiphenyl-d4 is essential for its application as an analytical standard. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Protocol:

-

A small amount of the crystalline trichlorobiphenyl-d4 is finely powdered.

-

A capillary tube, sealed at one end, is filled with a small amount of the powder to a height of 2-3 mm.[9]

-

The capillary tube is placed in a melting point apparatus.[10]

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[10] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point can be determined using the Thiele tube method or by distillation.

Protocol (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.[11]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[12]

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]

-

The apparatus is heated until a steady stream of bubbles emerges from the open end of the capillary tube.[11][12]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][12]

Water Solubility Determination

The shake-flask method is a common technique for determining the water solubility of hydrophobic compounds like PCBs.

Protocol:

-

An excess amount of the trichlorobiphenyl-d4 is added to a flask containing high-purity water.

-

The flask is sealed and agitated in a constant-temperature water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to permit phase separation.

-

A sample of the aqueous phase is carefully removed and filtered or centrifuged to remove any undissolved particles.

-

The concentration of the trichlorobiphenyl-d4 in the aqueous sample is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

Synthesis of Trichlorobiphenyl-d4

Deuterated PCBs are typically synthesized for use as internal standards. A common method for the synthesis of unsymmetrical PCBs is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.

General Synthesis Workflow:

Caption: General workflow for the synthesis of Trichlorobiphenyl-d4 via Suzuki coupling.

Toxicological Information and Signaling Pathways

The toxicological effects of trichlorobiphenyls are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[13][14] While the deuterated forms are used in trace amounts for analytical purposes and are not expected to pose a significant toxicological risk in that context, understanding the mechanism of action of the parent compounds is critical for interpreting toxicological data.

Upon entering the cell, certain PCB congeners bind to the AhR, which is located in the cytoplasm in a complex with heat shock proteins (HSP90) and other co-chaperones.[15] Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the upregulation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2).[15][16] This can lead to the metabolic activation of other compounds and disruption of normal cellular processes.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by Trichlorobiphenyl.

Analytical Workflow Using Trichlorobiphenyl-d4

The primary application of trichlorobiphenyl-d4 is as an internal standard for the quantification of native PCBs in various samples. The general workflow for such an analysis is outlined below.

General Analytical Workflow:

Caption: General workflow for the analysis of PCBs using a deuterated internal standard.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 2,4,4'-Trichlorobiphenyl-2',3',5',6'-D4 | C12H7Cl3 | CID 168007071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achemtek.com [achemtek.com]

- 4. 2,4,4'-Trichlorobiphenyl | C12H7Cl3 | CID 23448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,4'-TRICHLOROBIPHENYL | 7012-37-5 [chemicalbook.com]

- 6. 2,3,4'-Trichlorobiphenyl | C12H7Cl3 | CID 38035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,4-Trichlorobiphenyl | C12H7Cl3 | CID 41541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 3,4',5-Trichloro-1,1'-biphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 3,4',5-Trichloro-1,1'-biphenyl-d4, a deuterated analog of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 39. This document outlines its chemical properties, typical experimental applications, and the biological pathways associated with its non-deuterated parent compound.

Core Chemical and Physical Data

This compound is primarily utilized as an internal standard in analytical chemistry. Its deuteration provides a distinct mass difference from the native compound, allowing for precise quantification in complex matrices while maintaining nearly identical chemical and chromatographic behavior.

| Property | This compound | 3,4',5-Trichloro-1,1'-biphenyl (Parent Compound) |

| Molecular Formula | C₁₂H₃D₄Cl₃ | C₁₂H₇Cl₃[1] |

| Molecular Weight | 261.57 g/mol | 257.5 g/mol [1] |

| CAS Number | 1276197-48-8 | 38444-88-1[1][2][3] |

| Synonyms | PCB 39-d4 | PCB 39, 1,1'-Biphenyl, 3,4',5-trichloro-[1] |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantitative analysis of its corresponding non-deuterated congener and other related PCBs using mass spectrometry techniques.[4] Stable isotope-labeled standards are considered ideal for quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization efficiency, correcting for variations in sample preparation, injection volume, and matrix effects.[4][5]

General Protocol for Use as an Internal Standard in GC-MS Analysis

This protocol outlines the general steps for using this compound for the quantification of 3,4',5-Trichlorobiphenyl in an environmental or biological sample.

-

Standard Preparation:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent like isooctane (B107328) or hexane.

-

Prepare a series of calibration standards containing the native 3,4',5-Trichlorobiphenyl at varying known concentrations.

-

Spike each calibration standard with the internal standard (this compound) to a fixed final concentration.

-

-

Sample Preparation:

-

Extract the analytes from the sample matrix (e.g., soil, water, tissue) using an appropriate technique such as liquid-liquid extraction or solid-phase extraction.

-

Prior to extraction, spike the sample with a known amount of the internal standard stock solution. This accounts for analyte loss during the extraction and cleanup process.

-

Concentrate and clean up the sample extract as required to remove interfering substances.

-

-

GC-MS Analysis:

-

Inject the prepared calibration standards and sample extracts into the GC-MS system.

-

Develop a chromatographic method that provides good separation of the target analyte from other matrix components. The deuterated internal standard will co-elute with the native analyte.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor at least two characteristic ions for both the native analyte and the deuterated internal standard for confirmation and quantification.

-

For Analyte (PCB 39): Monitor ions specific to its mass spectrum (e.g., m/z 256, 258, 220).

-

For Internal Standard (PCB 39-d4): Monitor ions shifted by +4 Da (e.g., m/z 260, 262, 224).

-

-

-

Data Analysis:

-

Calculate the response ratio for each calibration standard by dividing the peak area of the native analyte by the peak area of the internal standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the native analyte.

-

Calculate the response ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.

-

Below is a logical workflow for this experimental process.

References

- 1. 3,4',5-Trichlorobiphenyl | C12H7Cl3 | CID 38038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. accustandard.com [accustandard.com]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 3,4',5-Trichloro-1,1'-biphenyl-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3,4',5-Trichloro-1,1'-biphenyl-d4 as an internal standard in the quantitative analysis of polychlorinated biphenyls (PCBs) and other persistent organic pollutants (POPs). The use of isotopically labeled standards is a critical component of robust analytical methodologies, particularly in complex matrices encountered in environmental, food safety, and biological monitoring.

Introduction

This compound is a deuterium-labeled analog of the native PCB congener 3,4',5-trichlorobiphenyl. Its application as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS).[1][2] This technique is considered the gold standard for quantitative analysis as the internal standard exhibits nearly identical chemical and physical properties to the analyte of interest, differing only in mass.[3] This allows for accurate correction of analyte losses during sample preparation and instrumental analysis, leading to highly precise and accurate quantification.

Key Applications:

-

Environmental Monitoring: Quantification of PCBs in soil, sediment, water, and air samples.

-

Food Safety: Analysis of PCB contamination in various food matrices such as fish, meat, dairy products, and vegetable oils.

-

Biological Monitoring: Measurement of PCB levels in human and animal tissues, including blood, serum, and adipose tissue.

-

Toxicology Studies: Use in research to understand the absorption, distribution, metabolism, and excretion of specific PCB congeners.

Principle of Isotope Dilution

The core of this analytical approach is the addition of a known amount of this compound to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis. Because the labeled internal standard behaves identically to the native analyte, any losses during these steps will affect both compounds equally. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined.

Experimental Protocols

The following protocols are generalized for the analysis of PCBs in various matrices using this compound as an internal standard. Method validation and optimization are essential for specific sample types and analytical instrumentation.

Reagents and Materials

-

Solvents: Hexane (B92381), dichloromethane (B109758), toluene, acetone (B3395972), nonane (B91170) (pesticide residue grade or equivalent).

-

Standards:

-

This compound solution of known concentration (e.g., in nonane).

-

Native PCB standards for calibration.

-

-

Solid Phase Extraction (SPE) Cartridges: Silica (B1680970), Florisil®, or carbon-based cartridges for sample cleanup.

-

Drying Agent: Anhydrous sodium sulfate (B86663).

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, separatory funnels, concentration tubes (e.g., Kuderna-Danish).

Sample Preparation

The choice of sample preparation method depends on the matrix. The following are examples for common sample types.

-

To a 1 L water sample in a separatory funnel, add a known amount of this compound internal standard solution.

-

Add 60 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.

-

Drain the organic layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

-

Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

-

Homogenize the solid sample.

-

Weigh approximately 10 g of the homogenized sample into a Soxhlet extraction thimble.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Extract the sample for 16-24 hours with a 1:1 mixture of hexane and acetone in a Soxhlet extractor.

-

After extraction, concentrate the solvent extract to a small volume.

-

Proceed with cleanup procedures.

-

Homogenize the tissue sample.

-

Mix a known weight of the homogenized tissue with anhydrous sodium sulfate to form a free-flowing powder.

-

Spike the mixture with a known amount of this compound internal standard.

-

The sample can then be extracted using Soxhlet or pressurized fluid extraction with an appropriate solvent system (e.g., hexane/dichloromethane).

-

The extract will likely require significant cleanup to remove lipids.

Sample Cleanup

Cleanup is a critical step to remove interfering compounds from the sample extract prior to instrumental analysis. The specific cleanup procedure will depend on the sample matrix and the interferences present. Common techniques include:

-

Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences such as lipids from biological and food samples.

-

Adsorption Chromatography: Using columns packed with materials like Florisil®, silica gel, or alumina (B75360) to separate PCBs from other classes of compounds.

-

Carbon Chromatography: Often used to separate non-ortho PCBs (coplanar PCBs) from other PCB congeners.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the preferred technique for the analysis of PCBs due to its high selectivity and sensitivity.

Typical GC-MS/MS Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250-280 °C |

| Carrier Gas | Helium or Hydrogen |

| Column | DB-5ms, HT-8, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Oven Program | Example: Initial 100°C (hold 1 min), ramp to 200°C at 15°C/min, then to 300°C at 5°C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230-250 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Native 3,4',5-Trichlorobiphenyl | Precursor Ion (m/z) → Product Ion (m/z) [Collision Energy] |

| This compound | Precursor Ion (m/z) → Product Ion (m/z) [Collision Energy] |

Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Representative Calibration Curve Data for a Target PCB Congener using this compound as an Internal Standard.

| Calibration Level | Native PCB Conc. (pg/µL) | Internal Standard Conc. (pg/µL) | Response Ratio (Native/IS) |

| 1 | 0.5 | 50 | 0.010 |

| 2 | 1.0 | 50 | 0.021 |

| 3 | 5.0 | 50 | 0.105 |

| 4 | 10.0 | 50 | 0.208 |

| 5 | 50.0 | 50 | 1.045 |

| 6 | 100.0 | 50 | 2.110 |

| Linearity (R²) | \multicolumn{3}{l | }{> 0.995} |

Table 2: Illustrative Recovery and Precision Data in Spiked Matrix Samples.

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Soil | 10 | 95 | 8 |

| Fish Tissue | 5 | 88 | 12 |

| Water | 0.1 | 102 | 6 |

Table 3: Example Method Detection Limits (MDL) and Method Quantitation Limits (MQL) for a Target PCB.

| Matrix | MDL (ng/g or ng/L) | MQL (ng/g or ng/L) |

| Soil | 0.05 | 0.15 |

| Fish Tissue | 0.02 | 0.06 |

| Water | 0.005 | 0.015 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for PCB analysis using an internal standard.

Isotope Dilution Quantification Logic

Caption: Logical flow of quantification using the isotope dilution method.

References

Application Note: Protocol for PCB Analysis with Deuterated Internal Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widespread in the environment and pose significant health risks due to their toxicity and bioaccumulative properties.[1] Accurate and sensitive quantification of PCBs in various matrices is crucial for environmental monitoring, human health risk assessment, and regulatory compliance. The use of isotope-labeled internal standards, particularly carbon-13 (¹³C) labeled PCBs, in conjunction with gas chromatography-mass spectrometry (GC-MS) is the gold standard for robust and reliable PCB analysis.[2] This isotope dilution mass spectrometry (IDMS) approach effectively corrects for sample matrix effects and variations in extraction efficiency and instrumental response, leading to high accuracy and precision.[2]

This application note provides a detailed protocol for the analysis of PCB congeners in environmental and biological matrices using ¹³C-labeled internal standards, primarily based on methodologies outlined in EPA Method 1668.[3][4][5]

Experimental Protocols

This protocol is applicable to a wide range of matrices including water, soil, sediment, sludge, and biological tissues.[3]

1. Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. All samples should be spiked with a known amount of a ¹³C-labeled PCB internal standard solution prior to extraction.[2]

a. Solid and Semi-Solid Matrices (Soil, Sediment, Sludge, Tissue):

-

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE®): This is a rapid and efficient technique that uses elevated temperatures and pressures to extract analytes.[6][7]

-

Mix the sample with a drying agent like diatomaceous earth.

-

Pack the mixture into an extraction cell.

-

Extract with a suitable solvent (e.g., hexane/acetone 1:1 v/v) at elevated temperature (e.g., 150°C) and pressure (e.g., 15 MPa) for a static time of approximately 30 minutes.[6]

-

-

Soxhlet Extraction: A classic and robust method.

-

Mix the sample with a drying agent (e.g., sodium sulfate).

-

Place the sample in a thimble and extract with a suitable solvent (e.g., hexane/acetone) for 16-24 hours.[8]

-

b. Aqueous Matrices (Water):

-

Continuous Liquid-Liquid Extraction (CLLE):

-

Acidify the water sample to pH < 2.

-

Extract with dichloromethane (B109758) for 18-24 hours.

-

-

Solid-Phase Extraction (SPE):

-

Pass the water sample through an SPE cartridge packed with a suitable sorbent (e.g., C18).

-

Elute the PCBs from the cartridge with an organic solvent.[8]

-

2. Extract Cleanup

Crude extracts often contain interfering compounds that can affect the accuracy of the GC-MS analysis.[8] A multi-step cleanup procedure is typically required.

-

Acid-Base Washing:

-

Wash the extract with concentrated sulfuric acid to remove organic interferences.

-

Neutralize with potassium hydroxide (B78521) solution.

-

-

Column Chromatography:

-

Silica Gel Chromatography: To separate PCBs from other chlorinated compounds.

-

Florisil Chromatography: To remove polar interferences.

-

Activated Carbon Chromatography: To separate non-ortho-substituted (coplanar) PCBs from other congeners.[8]

-

3. Instrumental Analysis: GC-MS/MS

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) or tandem mass spectrometry (GC-MS/MS) is used for the separation and detection of PCB congeners.[3][9]

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column with a 5% phenyl-methyl liquid phase (e.g., DB-5ms) is commonly used.[10]

-

Injector: Splitless injection is typically employed for trace analysis.

-

Temperature Program: An optimized temperature ramp is crucial for the separation of the 209 PCB congeners.

-

-

Mass Spectrometer (MS) Conditions:

4. Quantification

Quantification is performed using the isotope dilution method.[11][12][13] The concentration of each native PCB congener is calculated by comparing its response to the response of its corresponding ¹³C-labeled internal standard.

Data Presentation

The following tables summarize typical performance data for PCB analysis using isotope dilution GC-MS.

Table 1: Instrument Detection Limits (IDLs) for Selected PCB Congeners

| PCB Congener | On-Column IDL (fg) | IDL in Water (pg/L) | IDL in Soil (ng/kg) |

| PCB-77 | 5 | 0.25 | 0.025 |

| PCB-123 | 3 | 0.15 | 0.015 |

| PCB-118 | 4 | 0.20 | 0.020 |

| PCB-126 | 6 | 0.30 | 0.030 |

| PCB-169 | 8 | 0.40 | 0.040 |

| PCB-209 | 19 | 0.95 | 0.095 |

| Data synthesized from representative performance specifications.[9][13] |

Table 2: Recovery of ¹³C-Labeled Internal Standards in Spiked Soil Samples

| ¹³C-Labeled PCB Congener | Recovery (%) |

| ¹³C-PCB-18 | 85.2 |

| ¹³C-PCB-44 | 92.7 |

| ¹³C-PCB-101 | 95.1 |

| ¹³C-PCB-138 | 98.3 |

| ¹³C-PCB-180 | 99.5 |

| ¹³C-PCB-209 | 90.8 |

| Data represents typical recoveries from fortified soil samples.[7] |

Table 3: Calibration Curve Linearity for Selected PCB Congeners

| PCB Congener | Calibration Range (ng/mL) | Coefficient of Determination (R²) |

| PCB-4 | 0.10 - 2,000 | > 0.995 |

| PCB-77 | 0.10 - 2,000 | > 0.998 |

| PCB-118 | 0.10 - 2,000 | > 0.997 |

| PCB-123 | 0.10 - 2,000 | > 0.996 |

| PCB-209 | 0.10 - 2,000 | > 0.992 |

| Data based on typical calibration curve performance.[9][13] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for PCB analysis using deuterated internal standards.

References

- 1. researchgate.net [researchgate.net]

- 2. scispec.co.th [scispec.co.th]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. esslabshop.com [esslabshop.com]

- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 6. Determination of polychlorinated biphenyls in sediment by isotope-dilution gas chromatography/mass spectrometry with pressurized fluid extraction [jstage.jst.go.jp]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. agilent.com [agilent.com]

- 11. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

Application Note: High-Sensitivity Quantification of Polychlorinated Biphenyls (PCBs) using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widespread in the environment and are known to bioaccumulate in living organisms. Due to their toxic effects, including carcinogenicity and endocrine disruption, the accurate and sensitive quantification of PCBs in various matrices is of paramount importance for environmental monitoring, food safety, and human health risk assessment. Isotope Dilution Mass Spectrometry (IDMS) coupled with high-resolution gas chromatography (HRGC) and high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) has become the gold standard for the analysis of PCBs. This method offers high selectivity and sensitivity, and the use of isotopically labeled internal standards corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1][2][3][4]

This application note provides a detailed protocol for the analysis of PCBs in environmental and biological samples using the IDMS method.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled PCB) to the sample at the beginning of the analytical process.[5] This labeled compound, often referred to as an internal standard, behaves chemically and physically identically to the native (unlabeled) analyte throughout the entire procedure, including extraction, cleanup, and instrumental analysis.